molecular formula C21H20N4O B2793089 N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034283-50-4

N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No. B2793089
CAS RN: 2034283-50-4
M. Wt: 344.418
InChI Key: IBTFOENWYWZKDB-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the modification of different substituents to optimize its potency and lipophilicity . For example, the conformational restriction of an N-methylphenethylamine group by replacement with an (S)-3-phenylpiperidine increased the inhibitory potency 3-fold .


Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle. Its synthetic versatility allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .


Chemical Reactions Analysis

Pyrimidine derivatives have been reported to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .

Mechanism of Action

Pyrimidine derivatives have been reported to inhibit the N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is regarded as the main enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive lipid mediators .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, 4-Pyrrolidinylpyridine has been labeled with the signal word “Danger” and associated with hazard statements H301 and H314 .

Future Directions

Pyrimidine derivatives have been the focus of many recent studies due to their potential as anticancer agents . Their structure-activity relationship (SAR) is being explored to develop more potent and efficacious anticancer drugs .

properties

IUPAC Name

N-(2-phenylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c26-21(19-14-20(23-15-22-19)25-12-6-7-13-25)24-18-11-5-4-10-17(18)16-8-2-1-3-9-16/h1-5,8-11,14-15H,6-7,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTFOENWYWZKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

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